(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
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Overview
Description
(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzofuran ring can be achieved using ethyl iodide and a base such as potassium carbonate.
Methanesulfonation: The phenyl group is then functionalized with a methanesulfonate group using methanesulfonyl chloride and a base like triethylamine.
Final Coupling: The final step involves coupling the benzofuran core with the methanesulfonated phenyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its benzofuran core is known to interact with various biological targets, making it a subject of interest in drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
- (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl ethanesulfonate
- (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl benzenesulfonate
Uniqueness
(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[3-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-3-22-13-7-8-15-16(11-13)23-17(18(15)19)10-12-5-4-6-14(9-12)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYDVQZWZIYBHI-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OS(=O)(=O)C)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OS(=O)(=O)C)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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